molecular formula C12H18O B011307 (2-Pentylphenyl)methanol CAS No. 110683-66-4

(2-Pentylphenyl)methanol

Cat. No. B011307
M. Wt: 178.27 g/mol
InChI Key: QEFLAMNANSNAKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-Pentylphenyl)methanol, also known as 2-PPM, is a chemical compound that belongs to the family of phenylmethanols. It is widely used in the chemical industry as a flavoring agent, fragrance, and as an intermediate in the synthesis of other organic compounds. In recent years, there has been an increasing interest in the scientific community to study the potential applications of 2-PPM in different fields, including medicine, agriculture, and environmental science.

Mechanism Of Action

The mechanism of action of (2-Pentylphenyl)methanol is not fully understood, but it is believed to involve the modulation of various signaling pathways. In cancer cells, it has been shown to inhibit the Akt/mTOR pathway, which is involved in cell survival and proliferation. It has also been reported to activate the Nrf2/ARE pathway, which is responsible for the regulation of oxidative stress and inflammation.

Biochemical And Physiological Effects

(2-Pentylphenyl)methanol has been shown to have a range of biochemical and physiological effects. It has been reported to reduce the levels of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase. It has also been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).

Advantages And Limitations For Lab Experiments

One advantage of using (2-Pentylphenyl)methanol in lab experiments is its relatively low toxicity compared to other compounds. It is also readily available and can be synthesized using simple methods. However, one limitation is its low solubility in water, which can make it difficult to work with in aqueous solutions.

Future Directions

There are several potential future directions for research on (2-Pentylphenyl)methanol. One area of interest is its potential use as a chemopreventive agent for cancer. Another area is its potential as a biopesticide for agricultural applications. Additionally, further studies are needed to elucidate the mechanisms of action of (2-Pentylphenyl)methanol and to identify its molecular targets.

Scientific Research Applications

(2-Pentylphenyl)methanol has been extensively studied for its potential applications in various fields. In medicine, it has been reported to possess anti-inflammatory, antioxidant, and anti-tumor properties. It has also been shown to have an inhibitory effect on the growth of human breast cancer cells and to induce apoptosis in cancer cells. In agriculture, (2-Pentylphenyl)methanol has been found to have insecticidal and fungicidal properties, making it a potential candidate for use as a biopesticide. In environmental science, it has been investigated for its ability to remove heavy metals from contaminated water.

properties

CAS RN

110683-66-4

Product Name

(2-Pentylphenyl)methanol

Molecular Formula

C12H18O

Molecular Weight

178.27 g/mol

IUPAC Name

(2-pentylphenyl)methanol

InChI

InChI=1S/C12H18O/c1-2-3-4-7-11-8-5-6-9-12(11)10-13/h5-6,8-9,13H,2-4,7,10H2,1H3

InChI Key

QEFLAMNANSNAKU-UHFFFAOYSA-N

SMILES

CCCCCC1=CC=CC=C1CO

Canonical SMILES

CCCCCC1=CC=CC=C1CO

synonyms

Benzenemethanol, 2-pentyl- (9CI)

Origin of Product

United States

Synthesis routes and methods

Procedure details

245 ml of a 1.6 molar butyllithium solution in hexane is instilled in a solution of 20.0 g of 2-methylbenzyl alcohol in 185 ml of ether under argon, so that the temperature does not exceed 10° C. Then, it is refluxed for 5 hours, allowed to cool off to 24° C., 22.4 g of 1-bromobutane is instilled and it is stirred for 16 hours at 24° C. The reaction mixture is added to 100 ml of water and extracted three times with 100 ml of ether each. The organic phase is washed with brine, dried on sodium sulfate and concentrated by evaporation in a vacuum. The residue is chromatographed on silica gel with hexane/0-30% of ethyl acetate. 20.1 g o the title compound is obtained as a colorless oil.
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20 g
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22.4 g
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100 mL
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185 mL
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